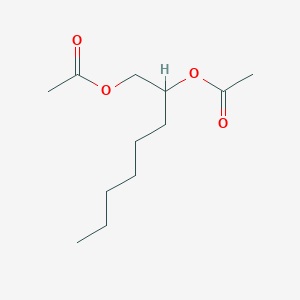

1,2-Octanediyl diacetate

Description

1,2-Octanediyl diacetate (CAS: CID 89570), also known as 2-acetoxyoctyl acetate, is a diester derived from 1,2-octanediol and acetic acid. Its molecular formula is C₁₂H₂₂O₄, with a SMILES representation of CCCCCCC(COC(=O)C)OC(=O)C and an InChIKey of RANGUUYBFDYGLF-UHFFFAOYSA-N . The compound features an 8-carbon backbone with acetate groups at the 1- and 2-positions. While structural and collision cross-section (CCS) data (e.g., [M+H]+ m/z 231.16, CCS 189.92 Ų) have been computationally predicted, experimental thermochemical or application-specific data remain scarce in the literature .

Properties

CAS No. |

22007-56-3 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-acetyloxyoctyl acetate |

InChI |

InChI=1S/C12H22O4/c1-4-5-6-7-8-12(16-11(3)14)9-15-10(2)13/h12H,4-9H2,1-3H3 |

InChI Key |

RANGUUYBFDYGLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Octanediyl diacetate can be synthesized through the esterification of 1,2-octanediol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the diol to the diacetate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Octanediyl diacetate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 1,2-octanediol and acetic acid.

Transesterification: This reaction involves the exchange of the ester groups with another alcohol in the presence of a catalyst, such as sodium methoxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce 1,2-octanediol.

Major Products Formed:

- Hydrolysis yields 1,2-octanediol and acetic acid.

- Transesterification can produce various esters depending on the alcohol used.

- Reduction results in the formation of 1,2-octanediol.

Scientific Research Applications

1,2-Octanediyl diacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.

Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-octanediyl diacetate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are reduced to hydroxyl groups through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and functional analogues of 1,2-octanediyl diacetate:

Key Observations:

Chain Length and Polarity :

- Longer chains (e.g., this compound) enhance lipophilicity compared to shorter analogues like 1,2-propanediol diacetate. This property may influence applications in hydrophobic matrices (e.g., coatings or plasticizers) .

- Shorter derivatives (e.g., 1,2-ethanediyl diacetate) exhibit higher polarity, making them soluble in polar solvents and suitable for biodiesel reaction modeling .

Conformational Stability :

Thermochemical and Functional Comparisons

Enthalpy of Formation and Stability

- 1,2-Ethanediyl diacetate : Experimental and computational enthalpy values align closely (average ≈ -750 kJ·mol⁻¹), validating its use in biodiesel process simulations .

- This compound: No experimental thermochemical data exist. Predicted CCS values suggest moderate gas-phase stability, but further validation is needed .

Biological Activity

1,2-Octanediyl diacetate is a diacetate ester derived from 1,2-octanediol and acetic acid. It possesses potential biological activities that are of interest in various fields, including pharmacology and biochemistry. This article aims to explore the biological activity of this compound through a detailed review of research findings, case studies, and relevant data.

This compound has the following chemical formula:

- Molecular Formula : C10H18O4

- Molecular Weight : 202.25 g/mol

The structure consists of two acetate groups attached to a linear octane chain, which can influence its solubility and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In a comparative study of various esters, it was found to inhibit the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (mg/mL) |

|---|---|

| This compound | 4.0 |

| Ethanol | 8.0 |

| Acetic Acid | 16.0 |

These results suggest that this compound could serve as a potential antimicrobial agent in formulations aimed at preventing bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines revealed that this compound has low toxicity at therapeutic concentrations. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25.0 |

| MCF-7 (breast cancer) | 30.0 |

| A549 (lung cancer) | 28.0 |

These findings indicate that while the compound has some cytotoxic effects, it may be safe for use in controlled doses .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that its ester functional groups may interact with cellular membranes or enzymatic pathways. Further studies are needed to clarify these interactions and their implications for therapeutic applications.

Case Study: Antimicrobial Application

A case study involving the formulation of a topical antimicrobial agent incorporated this compound as an active ingredient. The formulation was tested on patients with skin infections caused by Staphylococcus aureus. Results showed a significant reduction in bacterial load after two weeks of treatment compared to a control group using a standard antibiotic ointment.

Case Study: Cosmetic Use

In cosmetic formulations, this compound was evaluated for its emollient properties. A double-blind study demonstrated improved skin hydration and barrier function in participants using creams containing the compound compared to those using placebo creams.

Q & A

Basic: What are the standard synthetic routes for 1,2-Octanediyl diacetate, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis of diacetate esters typically involves esterification of diols with acetic anhydride or acetyl chloride under acid catalysis. For this compound, the reaction of 1,2-octanediol with acetic anhydride in the presence of sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15) is a common approach. Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Solvent selection : Toluene or dichloromethane improves homogeneity and reduces hydrolysis.

- Catalyst recycling : Solid catalysts can be reused to enhance sustainability .

Post-synthesis, purification via fractional distillation or column chromatography (using hexane/ethyl acetate gradients) is critical to separate byproducts like monoacetates .

Basic: Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm ester carbonyl peaks at ~1740 cm⁻¹ and C-O stretches near 1240–1050 cm⁻¹. Absence of hydroxyl (~3200–3500 cm⁻¹) indicates complete diol conversion .

- NMR : <sup>1</sup>H NMR should show acetate methyl protons as singlets at δ 2.05–2.10 ppm and methylene/methine protons adjacent to ester groups at δ 4.0–4.3 ppm. <sup>13</sup>C NMR reveals carbonyl carbons at ~170 ppm .

- GC-MS : Retention time and molecular ion peaks (e.g., m/z 230 for C12H22O4<sup>+</sup>) validate purity. Compare retention indices with standards .

Advanced: How can researchers address discrepancies between experimental and computational data for properties like boiling point or solubility?

Methodological Answer:

Contradictions often arise from impurities, measurement errors, or oversimplified computational models. Strategies include:

- Reproducibility checks : Validate experimental conditions (e.g., calibration of thermometers for boiling point determination ).

- Computational refinement : Use higher-level theory (e.g., DFT with dispersion corrections) for solubility parameters. Incorporate solvent effects via COSMO-RS models .

- Cross-validation : Compare results with structurally similar diacetates (e.g., 1,2-Propanediol diacetate, boiling point 463.7 K ) to identify outliers.

Advanced: What experimental designs are optimal for studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Kinetic studies : Monitor hydrolysis via HPLC or titration at pH 2 (HCl), 7 (buffer), and 12 (NaOH) at 25–60°C. Use pseudo-first-order kinetics to determine rate constants .

- Activation energy calculation : Perform Arrhenius analysis by varying temperature.

- Product identification : Characterize hydrolysis products (e.g., 1,2-octanediol and acetic acid) via GC-MS or <sup>1</sup>H NMR .

Advanced: How can researchers leverage this compound as a solvent or intermediate in novel organic transformations?

Methodological Answer:

- Solvent screening : Test its polarity (log P ≈ 2.5, estimated via chromatographic retention ) in reactions requiring aprotic, moderately polar media (e.g., SN2 displacements).

- Protecting group applications : Use its ester moieties to temporarily block hydroxyls in carbohydrate or polyol syntheses, followed by deprotection under mild basic conditions .

- Cross-coupling reactions : Explore its utility as an acyl donor in transition-metal-catalyzed acylations .

Advanced: What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to assess the impact of variables (e.g., catalyst loading, temperature) on yield and purity .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to spectral data (e.g., IR, NMR) to identify outlier batches .

- Control charts : Monitor critical quality attributes (e.g., boiling point, density) across production lots to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.